molecular formula C22H17FN2O4S2 B2369347 (3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894655-54-0

(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2369347
CAS RN: 894655-54-0
M. Wt: 456.51
InChI Key: UCKTVSXJTJRAMX-NDENLUEZSA-N
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Description

(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O4S2 and its molecular weight is 456.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Heterocycles

Research has developed diverse high-yield routes for synthesizing novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These compounds are obtained via intramolecular heteroannulation of newly synthesized 4,5-substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. These processes highlight the versatility of thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxides as precursors in synthesizing a wide array of heterocyclic structures with potential applications in material science and pharmaceuticals (Acharya, Gautam, & Ila, 2017).

Theoretical Investigations and Properties

Theoretical studies have been conducted to understand the properties of related compounds, such as 1-acetyl-3-(p-methylbenzyl)-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one molecules. These investigations include optimization using DFT and HF methods, calculation of vibrational frequencies, NMR isotropic shift values, and analysis of molecular properties like bond angles, lengths, and electronic properties. Such studies provide insights into the electronic structure, reactivity, and potential applications of these compounds in designing new materials and drugs (Kotan, Savaş, & Yüksek, 2019).

properties

IUPAC Name

(3Z)-3-[(4-acetylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S2/c1-14(26)16-5-7-18(8-6-16)24-12-20-21(27)22-19(9-10-30-22)25(31(20,28)29)13-15-3-2-4-17(23)11-15/h2-12,24H,13H2,1H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKTVSXJTJRAMX-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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